Kinase Scaffold Privilege: Class-Level Potency and Selectivity of Furo[3,2-b]pyridine Core vs. Alternative Heterocyclic Cores
The furo[3,2-b]pyridine scaffold, to which CAS 941881-38-5 belongs, has been demonstrated to yield potent and highly selective kinase inhibitors. In a class-level comparison, representative furo[3,2-b]pyridine compounds achieved low-nanomolar IC50 values against CLK1 (MU1210: IC50 = 2.4 nM), CLK2 (IC50 = 1.3 nM), CLK4 (IC50 = 12 nM), HIPK1 (MU135: IC50 = 8.4 nM), HIPK2 (IC50 = 3.3 nM), and HIPK3 (IC50 = 42 nM), while maintaining >100-fold selectivity over related kinases such as DYRK1A, DYRK1B, and CDK2 [1]. This contrasts with many other heterocyclic kinase inhibitor scaffolds (e.g., pyrazolopyridine, pyridine) that may exhibit broader polypharmacology. However, this evidence is Class-level inference: the specific contribution of the 2,5-dimethylphenyl substituent in CAS 941881-38-5 to this selectivity profile has not been independently reported.
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | Not directly reported for CAS 941881-38-5; inferred scaffold class includes compounds with IC50 values of 1.3 – 42 nM against CLK/HIPK targets |
| Comparator Or Baseline | Alternative heterocyclic cores (pyrazolopyridine, pyridine) which frequently exhibit broader kinase polypharmacology; specific DYRK1A/1B reference compounds show >100 nM IC50 against CLK isoforms |
| Quantified Difference | Class-representative compounds show >100-fold selectivity for CLK/HIPK vs. DYRK1A/1B/CDK2; direct comparator for CAS 941881-38-5 not available |
| Conditions | In vitro kinase activity assays using recombinant human kinases, as reported by Němec et al. (2019, 2021) for related furo[3,2-b]pyridine compounds |
Why This Matters
The scaffold class provides a validated starting point for selective kinase tool compounds, but users selecting CAS 941881-38-5 must verify its individual selectivity profile rather than relying solely on class-level inference.
- [1] Němec, V., Maier, L., Berger, B. T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. https://doi.org/10.1016/j.ejmech.2021.113299 View Source
